molecular formula C5H5F2N3 B1321267 3,5-Difluoro-2-hydrazinopyridine CAS No. 851179-06-1

3,5-Difluoro-2-hydrazinopyridine

Cat. No.: B1321267
CAS No.: 851179-06-1
M. Wt: 145.11 g/mol
InChI Key: OJLHDGGLUXWPNH-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-hydrazinopyridine is a heterocyclic compound with the molecular formula C5H5F2N3 and a molecular weight of 145.11 g/mol. This compound has garnered attention due to its diverse applications in research and industry, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoro-2-hydrazinopyridine can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C . The specific temperature conditions depend on the structure of the initial halogen-substituted pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same nucleophilic substitution reactions, optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-hydrazinopyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the hydrazine group, leading to various derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, halogenated pyridines, and various solvents such as ethanol, acetonitrile, and DMF . The reactions are typically conducted at controlled temperatures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions with hydrazine hydrate can yield substituted hydrazinopyridines .

Scientific Research Applications

3,5-Difluoro-2-hydrazinopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various biologically active compounds and heterocyclic structures.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antiulcer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of herbicides, plant growth regulators, and fungicides.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-hydrazinopyridine involves its interaction with specific molecular targets and pathways. The highly reactive hydrazine group allows it to insert the pyridine fragment into complex molecular structures, which can exert various biological effects . The exact molecular targets and pathways are still under investigation, but the compound’s reactivity plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

3,5-Difluoro-2-hydrazinopyridine can be compared with other similar compounds, such as:

    2-Hydrazinopyridine: Another hydrazinopyridine derivative with similar reactivity but different substitution patterns.

    3,5-Dichloro-2-hydrazinopyridine: A chlorinated analogue with distinct chemical properties and applications.

    3,5-Difluoro-2,4,6-trinitroanisole: A fluorinated compound with different functional groups and uses.

Properties

IUPAC Name

(3,5-difluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLHDGGLUXWPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610776
Record name 3,5-Difluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851179-06-1
Record name 3,5-Difluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoro-2-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6.65 g of the compound obtained in Step 3 and 4.6 ml of hydrazine monohydrate were added to 100 ml of n-propanol. The resulting mixture was refluxed for 6 hours, and distilled under a reduced pressure to remove the solvent. The residue thus obtained was dissolved in 80 ml of chloromethane, washed with water, and dried over anhydrous magnesium sulfate. The resulting organic layer was concentrated under a reduced pressure to obtain 6.20 g (yield: 85.6%) of the title compound.
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80 mL
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Yield
85.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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